N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea is a synthetic compound that has been found to have various applications in scientific research. This compound is also known as DPPU and has been extensively studied for its unique properties and potential applications in different fields of research.
Mechanism of Action
The mechanism of action of DPPU involves its binding to the TRPV1 receptor and preventing the activation of this receptor by different stimuli. This results in the inhibition of pain perception and the reduction of inflammation in different tissues.
Biochemical and Physiological Effects:
DPPU has been found to have various biochemical and physiological effects, including its ability to reduce pain perception, inflammation, and oxidative stress in different tissues. DPPU has also been found to modulate the release of different neurotransmitters and cytokines, which are involved in different physiological processes.
Advantages and Limitations for Lab Experiments
DPPU has several advantages for lab experiments, including its high selectivity for the TRPV1 receptor, its stability in different experimental conditions, and its ability to penetrate different tissues. However, DPPU also has some limitations, including its potential toxicity in high doses and its limited solubility in some experimental conditions.
Future Directions
There are several future directions for the use of DPPU in scientific research, including its potential use in the development of new drugs for the treatment of pain and inflammatory diseases. DPPU can also be used as a tool for studying the role of TRPV1 in different physiological processes and for identifying new targets for drug development. Further research is needed to explore the full potential of DPPU in different fields of research.
Synthesis Methods
The synthesis of DPPU involves the reaction of 3-methoxyaniline with diethyl propargylmalonate to form the intermediate product. This intermediate product is then reacted with phosgene and ammonia to yield the final product, N-(1,1-diethyl-2-propyn-1-yl)-N'-(3-methoxyphenyl)urea.
Scientific Research Applications
DPPU has been found to have various scientific research applications, including its use as a selective antagonist for the TRPV1 receptor. This receptor is involved in the perception of pain, and DPPU has been found to be effective in reducing pain in animal models. DPPU has also been studied for its potential use in the treatment of inflammatory diseases and as a tool for studying the role of TRPV1 in different physiological processes.
properties
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-9-8-10-13(11-12)19-4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSVGNDXIIBHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.